

crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B188842

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the crystal structure of **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document elucidates the synthesis, crystallization, and detailed structural analysis based on single-crystal X-ray diffraction data. Key structural features, including the conformation of the benzoxazine ring system and the nature of intermolecular interactions, are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development, offering critical insights into the solid-state architecture of this molecule, which is foundational for understanding its physicochemical properties and biological activity.

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3(4H)-one moiety is a privileged scaffold in the development of bioactive molecules. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including herbicidal, antifungal, and antimycobacterial properties.^{[1][2][3]} The

introduction of a chlorine atom at the 6-position of the aromatic ring, yielding **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**, modulates the electronic properties of the molecule, potentially enhancing its reactivity and biological efficacy.[4] A precise understanding of its three-dimensional structure is paramount for rational drug design, enabling the prediction of molecular interactions with biological targets and facilitating the development of novel therapeutic agents and agrochemicals.[4][5]

This guide presents a detailed crystallographic analysis of **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**, providing foundational data for further computational and experimental studies.

Experimental Methodology: From Synthesis to Crystal

The successful determination of a crystal structure is predicated on a robust and reproducible experimental workflow, from the initial synthesis of the compound to the growth of high-quality single crystals.

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

The synthesis of the title compound is achieved through a cyclization reaction. The causality behind this specific protocol lies in its efficiency and high yield. The use of a strong base like potassium carbonate facilitates the intramolecular nucleophilic substitution, leading to the formation of the heterocyclic ring.

Protocol:[1]

- **Reactant Preparation:** To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (DMF) (20 ml).
- **Reaction:** The mixture is heated to reflux and maintained for 90 minutes.
- **Work-up:** After cooling, the reaction mixture is poured into 80 g of water and stirred for 15 minutes.
- **Extraction:** The aqueous mixture is extracted twice with ethyl acetate (2 x 20 ml).

- Purification: The combined organic extracts are washed with saturated brine (10 ml), dried over anhydrous sodium sulfate (Na_2SO_4), and the solvent is removed under reduced pressure.
- Product: A colorless solid is obtained with a yield of 80% (1.46 g).

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**.

Single Crystal Growth and X-ray Diffraction

The procurement of diffraction-quality crystals is a critical, and often empirical, step. For **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**, single crystals were successfully grown from an ethyl acetate solution.

Protocol for Crystallization:

- Dissolve the synthesized solid in a minimal amount of hot ethyl acetate.
- Allow the solution to cool slowly to room temperature.
- Permit the solvent to evaporate slowly over several days, leading to the formation of colorless, block-like crystals.

Data Collection:[1] A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected at a controlled temperature of 273(2) K using Mo $\text{K}\alpha$ radiation. The choice of molybdenum radiation is standard for small organic molecules, providing good resolution of the diffraction data.

Structural Analysis and Discussion

The crystallographic data provides a precise and detailed picture of the molecular and supramolecular structure of **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**.

Crystallographic Data Summary

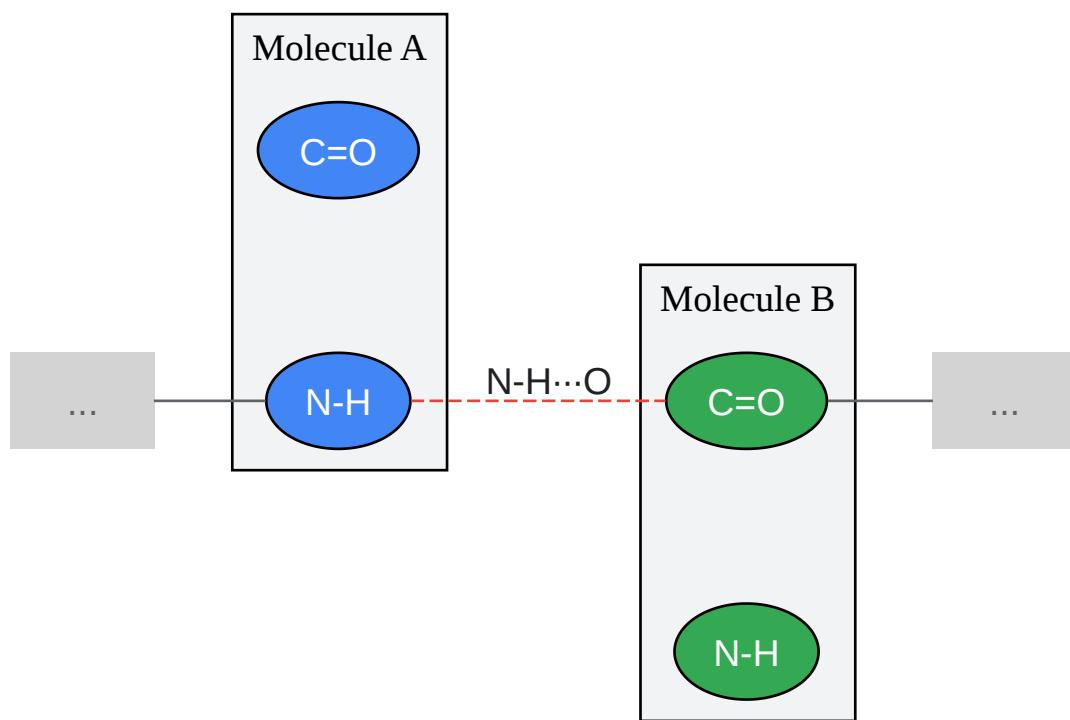
The compound crystallizes in the orthorhombic space group, with four molecules per unit cell.

[1] The key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	<chem>C8H6ClNO2</chem>	[1]
Molecular Weight	183.59 g/mol	[1]
Crystal System	Orthorhombic	[1]
Space Group	Pbca	[1]
a (Å)	4.5359 (6)	[1]
b (Å)	7.700 (1)	[1]
c (Å)	21.281 (3)	[1]
V (Å ³)	743.28 (17)	[1]
Z	4	[1]
Temperature (K)	273 (2)	[1]
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)	[1]
R-factor ($R[F^2 > 2\sigma(F^2)]$)	0.038	[1]

Molecular Geometry and Conformation

The molecular structure reveals a non-planar conformation for the heterocyclic 1,4-benzoxazin-3(4H)-one ring system.[1] Specifically, the six-membered heterocyclic ring adopts a screw boat conformation.[1][6] This is a significant finding, as the conformation of this ring can influence the overall shape of the molecule and its ability to fit into the binding pocket of a biological target.


In this conformation, atoms C1 and C2 are displaced from the plane formed by the other four atoms of the ring by 0.301 (5) Å and 0.635 (5) Å, respectively.[1] This puckering is a common feature in related benzoxazinone systems.[1]

Caption: 2D chemical structure of the title compound.

Supramolecular Assembly via Hydrogen Bonding

In the crystal lattice, molecules of **6-Chloro-2H-1,4-benzoxazin-3(4H)-one** are not isolated but are organized into a well-defined supramolecular architecture. The primary interaction governing this assembly is intermolecular hydrogen bonding.

Specifically, the amine proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor.^[1] This N—H \cdots O hydrogen bonding links the molecules into infinite chains that propagate along the b-axis of the unit cell.^{[1][6]} This directional, non-covalent interaction is a key determinant of the crystal packing and contributes significantly to the thermodynamic stability of the crystalline state.

[Click to download full resolution via product page](#)

Caption: Intermolecular N-H \cdots O hydrogen bonding motif.

Implications for Drug Development and Materials Science

The detailed structural information presented in this guide has several key implications:

- Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and conformational details provide a validated 3D model for computational studies, such as molecular docking, to predict binding affinities with target proteins.
- Polymorph Screening: The elucidated crystal packing and hydrogen bonding network represent one possible solid-state form (polymorph) of the compound. This information is a critical starting point for polymorph screening, which is essential for ensuring the stability and bioavailability of a pharmaceutical product.
- Crystal Engineering: Understanding the dominant intermolecular interactions (in this case, N-H…O hydrogen bonds) allows for a crystal engineering approach to design co-crystals or salts with modified physicochemical properties, such as solubility or dissolution rate.

Conclusion

This technical guide has provided a detailed exposition of the crystal structure of **6-Chloro-2H-1,4-benzoxazin-3(4H)-one**. Through a combination of robust synthesis and high-resolution single-crystal X-ray diffraction, the molecular geometry, screw boat conformation of the heterocyclic ring, and the supramolecular assembly governed by N-H…O hydrogen bonding have been definitively characterized. This foundational knowledge is invaluable for researchers in the fields of medicinal chemistry, agricultural science, and materials science, providing the structural basis for the rational design of new and improved functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188842#crystal-structure-of-6-chloro-2h-1-4-benzoxazin-3-4h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com